molecular formula C12H9ClF3NO2 B8571254 4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)- CAS No. 89441-16-7

4H-3,1-Benzoxazin-4-one, 2-(1-chloropropyl)-8-(trifluoromethyl)-

Cat. No. B8571254
M. Wt: 291.65 g/mol
InChI Key: FCZXFTQRMCBGLM-UHFFFAOYSA-N
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Patent
US04736033

Procedure details

A suspension of 20.3 g of 2-chloro-butyryl chloride and 12.3 g of 2-amino-3-trifluoromethyl-benzoic acid in toluene was refluxed under reduced pressure for one hour and was then evaporated to dryness under reduced pressure. The oil residue was added to 100 ml of iced water and the mixture was stirred for one hour and was vacuum filtered. The product was washed with water and dried under reduced pressure at 50° C. to obtain 17 g of 2-(1-chloropropyl)-8-trifluoromethyl-4H-3,1-benzoxazine-4-one melting at 65°-70° C.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:6][CH3:7])[C:3](Cl)=[O:4].[NH2:8][C:9]1[C:17]([C:18]([F:21])([F:20])[F:19])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12]>C1(C)C=CC=CC=1>[Cl:1][CH:2]([C:3]1[O:4][C:11](=[O:12])[C:10]2[CH:14]=[CH:15][CH:16]=[C:17]([C:18]([F:19])([F:20])[F:21])[C:9]=2[N:8]=1)[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
ClC(C(=O)Cl)CC
Name
Quantity
12.3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under reduced pressure for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The oil residue was added to 100 ml of iced water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(CC)C1=NC2=C(C(O1)=O)C=CC=C2C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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